molecular formula C17H15ClN2O2S B12146766 N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B12146766
M. Wt: 346.8 g/mol
InChI Key: WUIUWUBEJGKZHQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzyl chloride, followed by acylation with a suitable acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The acylation step may require the use of an acid chloride or anhydride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmacology: Investigated for its potential as a therapeutic agent in various diseases.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
  • N-[(4-fluorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
  • N-[(4-methylphenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H15ClN2O2S/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21)

InChI Key

WUIUWUBEJGKZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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